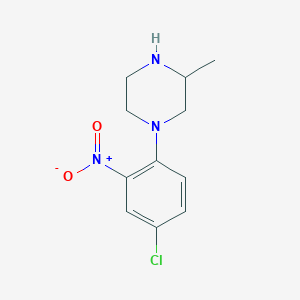![molecular formula C16H17N5O2 B2968007 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone CAS No. 2034252-60-1](/img/structure/B2968007.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone, also known as MPPM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolopyrimidine derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine derivatives possess a broad spectrum of pharmacological activities due to their structural diversity and chemical properties. A study highlights the significant interest in morpholine and pyran analogues, emphasizing their versatile applications in medicinal chemistry and pharmacology. The chemical designing of morpholine derivatives has led to the development of compounds with diverse pharmacological profiles, making them candidates for novel therapeutic agents. This review summarizes the developments in the methodologies of morpholine and pyran analogues and their potent pharmacophoric activities, providing insights for future research in designing and synthesizing novel derivatives (Asif & Imran, 2019).
Functional Chemical Groups in Novel CNS Acting Drugs
Another research area explores functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen form a significant class of organic compounds that have been identified to potentially exhibit CNS effects. This includes compounds with structural elements such as pyridine, pyrimidine, and others, suggesting a pathway for the development of novel CNS acting drugs (Saganuwan, 2017).
Photocatalytic Degradation of Pollutants
The application of morpholine derivatives extends into environmental science, particularly in the photocatalytic degradation of pollutants. A study reviews the intermediate products of pollutants like pyridine and morpholine during the TiO2-UV process, illustrating the complexity of photocatalytic degradations. This research provides insights into the mechanisms and pathways involved in the degradation process, highlighting the importance of understanding these reactions for improving water treatment technologies (Pichat, 1997).
Synthesis of Pyrimidoquinolines
On the synthetic chemistry front, research on the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives sheds light on the versatility of morpholine and pyrrolopyrimidine compounds. These studies demonstrate the potential for creating biologically active compounds with significant therapeutic importance, offering a foundation for future drug development (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Hybrid Catalysts in Medicinal Chemistry
Furthermore, the use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds represents a cutting-edge approach in medicinal chemistry. This review highlights the application of diverse catalysts for developing lead molecules, emphasizing the critical role of catalytic processes in advancing pharmaceutical research (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-15(12-2-1-3-17-8-12)21-10-13-9-18-16(19-14(13)11-21)20-4-6-23-7-5-20/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLJKAGDBYSDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

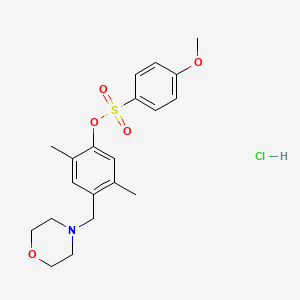
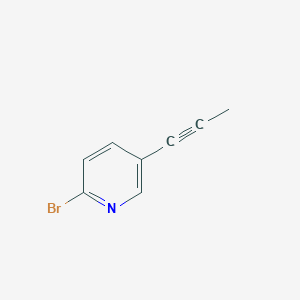
![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)
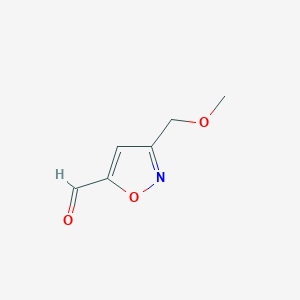

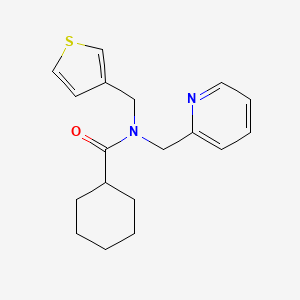
![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)

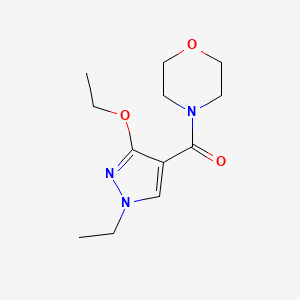
![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)
